![molecular formula C13H25ClN2O B7632477 N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)
N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride
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Overview
Description
N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride, commonly known as AZD3480, is a synthetic compound that has been developed for potential use in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
AZD3480 is a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as attention, learning, and memory. By activating this receptor, AZD3480 enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects:
AZD3480 has been shown to improve cognitive function in animal models of Alzheimer's disease and N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride. In humans, clinical trials have demonstrated improvements in attention, memory, and executive function in individuals with cognitive impairments. AZD3480 has also been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function.
Advantages and Limitations for Lab Experiments
AZD3480 has been shown to be effective in improving cognitive function in animal models of Alzheimer's disease and N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride. However, there are limitations to the use of AZD3480 in lab experiments. The compound is not widely available, and the synthesis method is proprietary information. Additionally, the compound has not been extensively studied for its potential side effects, which may limit its use in lab experiments.
Future Directions
There are several potential future directions for the study of AZD3480. One area of research is the potential use of AZD3480 in the treatment of other cognitive disorders such as schizophrenia and depression. Another area of research is the development of new compounds that target the α4β2 nAChR with greater selectivity and potency than AZD3480. Additionally, the potential long-term effects of AZD3480 on cognitive function and overall health should be studied in greater detail.
Synthesis Methods
AZD3480 is a synthetic compound that is produced through a multi-step process involving the reaction of various chemicals. The synthesis of AZD3480 is a complex process that requires specialized equipment and expertise. The exact details of the synthesis method are proprietary information and are not publicly available.
Scientific Research Applications
AZD3480 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cognitive disorders. In preclinical studies, AZD3480 has been shown to improve cognitive function in animal models of Alzheimer's disease and N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride. Clinical trials have also demonstrated the potential efficacy of AZD3480 in improving cognitive function in humans with cognitive impairments.
properties
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c1-4-13(2,3)12(16)15-11-7-9-5-6-10(8-11)14-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIGNUXTBGXVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1CC2CCC(C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride |
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